![molecular formula C12H14Cl2N2O3 B2460286 Methyl 2-[(5,6-dichloropyridin-3-yl)formamido]-3-methylbutanoate CAS No. 956335-42-5](/img/structure/B2460286.png)
Methyl 2-[(5,6-dichloropyridin-3-yl)formamido]-3-methylbutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-[(5,6-dichloropyridin-3-yl)formamido]-3-methylbutanoate is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as DMF-DMA, and it is a derivative of the natural product, FR901464. DMF-DMA has been found to have various biological activities, such as anti-cancer and anti-inflammatory properties. In
Wirkmechanismus
DMF-DMA has been found to inhibit the activity of the splicing factor, SF3B1, which is involved in the splicing of pre-mRNA. This inhibition leads to the alteration of splicing patterns, which results in the downregulation of genes that are involved in cell cycle progression and the upregulation of genes that are involved in apoptosis. This mechanism of action is responsible for the anti-cancer properties of DMF-DMA.
Biochemical and Physiological Effects:
DMF-DMA has been found to have various biochemical and physiological effects. The compound has been found to induce apoptosis in cancer cells, which leads to the inhibition of cancer cell growth. DMF-DMA has also been found to inhibit the production of pro-inflammatory cytokines, which makes it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
DMF-DMA has several advantages for lab experiments. The compound is stable under normal laboratory conditions, and it can be easily synthesized using standard organic chemistry techniques. However, DMF-DMA has some limitations for lab experiments. The compound is insoluble in water, which makes it difficult to administer to cells in vitro. Additionally, the compound has a low bioavailability, which makes it difficult to administer to animals in vivo.
Zukünftige Richtungen
There are several future directions for research on DMF-DMA. The compound has shown promising results in the treatment of cancer and inflammatory diseases, and further research is needed to explore its potential in these areas. Additionally, DMF-DMA has been found to have anti-fungal properties, which make it a potential candidate for the treatment of fungal infections. Further research is needed to explore the potential of DMF-DMA in this area. Finally, DMF-DMA has been found to have a low toxicity profile, which makes it a potential candidate for drug development. Further research is needed to explore the potential of DMF-DMA as a drug candidate.
Synthesemethoden
DMF-DMA is synthesized through a multi-step process that involves the reaction of FR901464 with various reagents. The synthesis method is complex and requires a high level of expertise in organic chemistry. The final product is obtained through purification using chromatography techniques.
Wissenschaftliche Forschungsanwendungen
DMF-DMA has been found to have various biological activities, which make it a potential candidate for research in the fields of medicine and pharmacology. The compound has been studied for its anti-cancer properties, and it has been found to inhibit the growth of cancer cells in vitro and in vivo. DMF-DMA has also been found to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
methyl 2-[(5,6-dichloropyridine-3-carbonyl)amino]-3-methylbutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2N2O3/c1-6(2)9(12(18)19-3)16-11(17)7-4-8(13)10(14)15-5-7/h4-6,9H,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOZXLJXPZLRQNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC)NC(=O)C1=CC(=C(N=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(Pyrido[3,4-d]pyrimidin-4-ylamino)-1-thiophen-2-ylpropan-1-ol](/img/structure/B2460203.png)
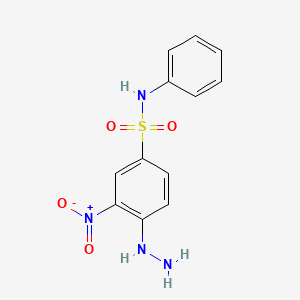
![N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2460207.png)
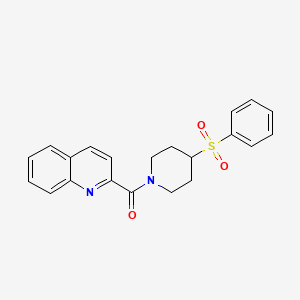
![Dihydro-1H,3H,4H-3a,6a-(methanooxymethano)furo[3,4-c]pyrrole hydrochloride](/img/structure/B2460210.png)
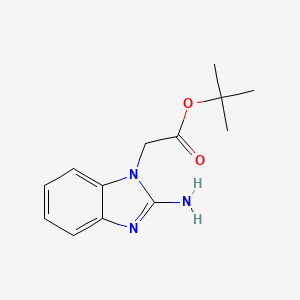
![(E)-3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-butyl-2-cyanoacrylamide](/img/structure/B2460215.png)
![Methyl 3-[[4-[(prop-2-enoylamino)methyl]benzoyl]amino]piperidine-1-carboxylate](/img/structure/B2460217.png)
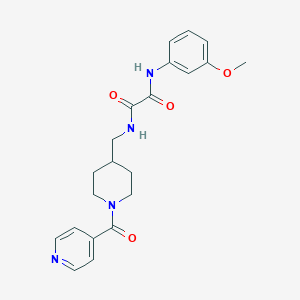
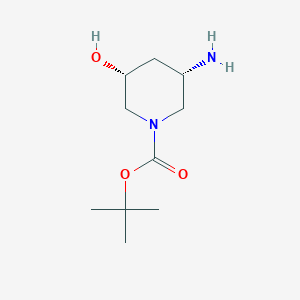
![2-(benzo[d]isoxazol-3-yl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide](/img/structure/B2460220.png)
![2-[4-(4H-1,2,4-triazol-4-yl)phenyl]acetic acid](/img/structure/B2460224.png)
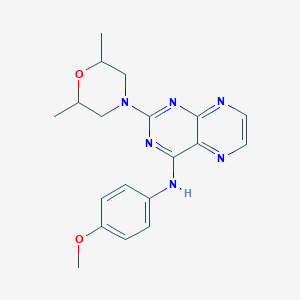
![5-[2-(chloromethyl)-1,3-dioxolan-2-yl]-3,3-dimethyl-2,3-dihydro-1H-indol-2-one](/img/structure/B2460226.png)